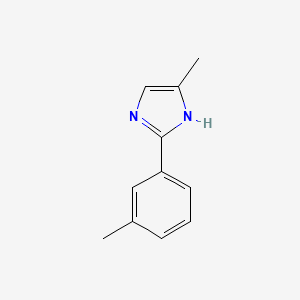
5-methyl-2-(3-methylphenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(m-tolyl)-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(m-tolyl)-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of m-tolylamine with glyoxal in the presence of ammonium acetate can yield the desired imidazole derivative. The reaction typically requires heating and can be carried out in solvents such as ethanol or water.
Industrial Production Methods
Industrial production of 5-methyl-2-(m-tolyl)-1H-imidazole may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as Lewis acids or transition metals may also be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
5-Methyl-2-(m-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce halogenated or alkylated imidazole derivatives.
科学研究应用
5-Methyl-2-(m-tolyl)-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 5-methyl-2-(m-tolyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Phenylimidazole: Similar structure but with a phenyl group instead of a m-tolyl group.
5-Methylimidazole: Lacks the m-tolyl group, making it less bulky.
2-Methylimidazole: Has a methyl group at the 2-position instead of the m-tolyl group.
Uniqueness
5-Methyl-2-(m-tolyl)-1H-imidazole is unique due to the presence of both the methyl and m-tolyl groups, which confer distinct steric and electronic properties. These modifications can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
65282-87-3 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC 名称 |
5-methyl-2-(3-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C11H12N2/c1-8-4-3-5-10(6-8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13) |
InChI 键 |
VJRZCLJWXNMUKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC=C(N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


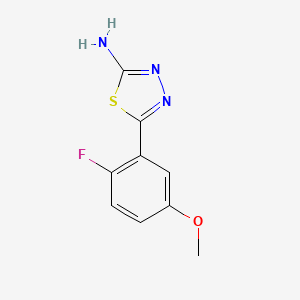

![N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride](/img/structure/B13682193.png)
![2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13682206.png)

![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)
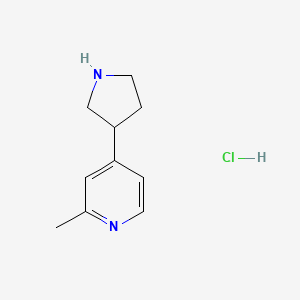
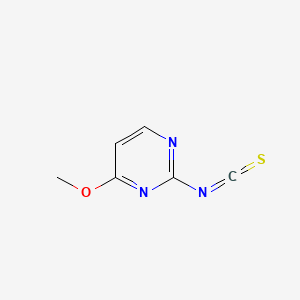

![3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13682236.png)
![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)
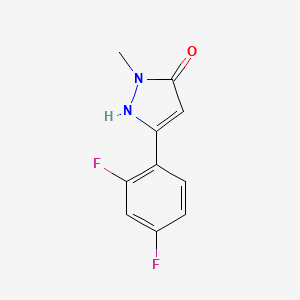
![Methyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682245.png)
![benzyl N-[2-(1-methyltriazol-4-yl)ethyl]carbamate](/img/structure/B13682249.png)
